(E)-5,6-dimethyl-2-styryl-1H-benzo[d]imidazole belongs to the benzimidazole class of compounds. Benzimidazoles are heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. These compounds are of significant interest in scientific research due to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. []
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole is a compound that belongs to the class of benzoimidazole derivatives, which are characterized by their fused imidazole and benzene rings. This compound has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential applications.
The compound can be synthesized from readily available precursors, such as 2-aminobenzylamine and cinnamaldehyde, under specific reaction conditions. The synthesis typically involves cyclization reactions that yield this compound as a product. It is often studied for its biological activities, including antimicrobial and anticancer properties, making it a valuable target in medicinal chemistry .
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole is classified as a heterocyclic organic compound. Its structure includes an allyl group and a styryl group attached to the benzoimidazole framework, which contributes to its reactivity and biological properties.
The synthesis of (E)-1-allyl-2-styryl-1H-benzo[d]imidazole typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of cinnamaldehyde, followed by cyclization to form the imidazole ring. The optimization of reaction parameters like temperature, pressure, and catalyst concentration is crucial for achieving high yields, especially in industrial settings where continuous flow reactors may be utilized.
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole features a complex molecular structure characterized by:
The molecular formula of (E)-1-allyl-2-styryl-1H-benzo[d]imidazole is , with a molecular weight of approximately 251.31 g/mol. Its structure can be represented as follows:
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and appropriate catalysts to achieve desired outcomes efficiently.
The mechanism of action for (E)-1-allyl-2-styryl-1H-benzo[d]imidazole involves its interaction with biological targets:
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole is typically a solid at room temperature with good solubility in polar solvents due to its heterocyclic nature. The melting point and boiling point are not extensively documented but are expected to fall within typical ranges for similar compounds.
The compound exhibits amphoteric behavior due to the presence of nitrogen atoms in the imidazole ring, allowing it to act as both an acid and a base under different conditions. Its reactivity profile includes susceptibility to electrophilic and nucleophilic attacks .
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole has several scientific applications:
Benzimidazole derivatives exhibit expansive therapeutic potential, particularly in antimicrobial and anticancer applications, attributed to their ability to disrupt critical cellular processes in pathogens and malignant cells. Antimicrobial mechanisms include inhibition of nucleic acid synthesis, disruption of microtubule assembly, and interference with energy metabolism. For instance, thiabendazole (antihelminthic) and nocodazole (antinematodal) impair β-tubulin polymerization, disrupting cytoskeletal function in parasites [1]. Novel derivatives demonstrate potent activity against resistant strains; 2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4,6-difluoro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole exhibits promising antitubercular activity against Mycobacterium tuberculosis H37Rv [5], while N′-benzoyl-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide shows efficacy against multidrug-resistant tuberculosis (MDR-TB) strains [5].
In anticancer research, benzimidazoles target DNA integrity, enzyme function, and signal transduction pathways. Dacarbazine, a clinically used alkylating agent for Hodgkin's lymphoma, damages DNA through methylation [1]. Recent innovations include 5-fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole, which inhibits proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC~50~ values of 0.83–1.81 µM [5]. Structure-activity relationship (SAR) studies emphasize that electron-withdrawing groups (e.g., halogens at C-5/C-6) and hydrophobic substituents (e.g., aryl rings at C-2) enhance cytotoxic potency by improving DNA intercalation or topoisomerase inhibition [3] [9].
Table 1: Bioactive Benzimidazole Derivatives in Antimicrobial and Anticancer Research
Compound | Biological Activity | Key Structural Features | Target/Mechanism |
---|---|---|---|
Thiabendazole | Anthelmintic | 2-(Thiazol-4-yl) substitution | β-Tubulin disruption |
Nocodazole | Antinematodal | 2-(Carbomethoxy) group | Microtubule depolymerization |
Dacarbazine | Anticancer (Hodgkin's) | 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide | DNA alkylation |
5-Fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Antiproliferative | 5-Fluoro, 2-(pyrazolyl-phenyl) | Cell cycle arrest (GI~50~ 0.83–1.81 µM) |
2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-4,6-difluoro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole | Antitubercular | 2,4,6-Trisubstituted with triazole and fluorobenzyl | Mycobacterium tuberculosis H37Rv inhibition |
The (E)-1-allyl-2-styryl-1H-benzo[d]imidazole motif incorporates two distinct functional groups that synergistically enhance pharmacological potential: the N-1 allyl moiety and the C-2 styryl unit with its characteristic (E)-configuration. The allyl group (-CH~2~-CH=CH~2~) introduces enhanced conformational flexibility and moderate lipophilicity, facilitating membrane permeation. Its electron-donating nature elevates the electron density of the imidazole ring, potentially strengthening π-π stacking interactions with aromatic residues in biological targets [7] [10]. Concurrently, the styryl group (C~6~H~5~-CH=CH-) adopts a planar (E)-configuration due to its trans double bond, enabling extended conjugation between the benzimidazole core and the phenyl ring. This conjugation delocalizes π-electrons, reducing the energy gap between HOMO and LUMO orbitals and promoting charge-transfer interactions with biomolecular targets [9].
The (E)-configuration is critical for bioactivity, as evidenced by analogues where the sterically hindered (Z)-isomer exhibits diminished potency. Molecular modeling reveals that the planar (E)-styryl group intercalates efficiently into DNA base pairs or inserts into hydrophobic enzyme pockets, while the allyl group orients the molecule for optimal hydrogen bonding via the N-3 atom [7] [9]. This configuration also stabilizes the molecule against metabolic degradation by reducing steric accessibility to hepatic enzymes.
Table 2: Physicochemical and Electronic Properties of Key Substituents in (E)-1-Allyl-2-Styryl-1H-benzo[d]imidazole
Substituent | Electronic Effect | Stereochemical Feature | Biological Contribution |
---|---|---|---|
N-1 Allyl | +I (Electron-donating) | Flexible alkyl chain | Enhanced membrane permeability; metabolic stability |
C-2 Styryl (E)-isomer | π-Extension resonance | Planar trans configuration | DNA intercalation; enzyme hydrophobic pocket binding |
Benzimidazole Core | Amphoteric (pK~a~ 7.0/14.5) | Aromatic sextet | Tautomerism; metal coordination; H-bonding |
The benzimidazole core itself contributes amphoteric character, allowing it to act as both a hydrogen-bond donor (N-H, pK~a~ ~14.5) and acceptor (N-sp~2~, pK~a~ conjugate acid ~7.0) [7] [10]. This enables interactions with diverse amino acid residues (e.g., Asp, His, Ser) in catalytic sites. Additionally, tautomerism between 1H- and 3H- forms allows dynamic adaptation to binding pockets, a feature exploited in kinase and tubulin inhibitors [3] [7]. The combined effects of these substitutions create a multifunctional pharmacophore with tailored electronic profiles for targeting DNA topoisomerases, tubulin, or microbial enzymes while maintaining optimal LogP (predicted ~3.5) for cellular uptake.
Table 3: Comparative Bioactivity of Benzimidazole Analogues with Different C-2 Substituents
C-2 Substituent | N-1 Substituent | Anticancer IC~50~ (µM) | Antimicrobial MIC (µg/mL) | Key Interaction |
---|---|---|---|---|
Phenyl | Methyl | 5.8 (HeLa) | 12.5 (S. aureus) | Hydrophobic stacking |
Styryl (E)-isomer | Allyl | 0.83 (MCF-7) | 6.25 (E. coli) | DNA intercalation + H-bonding |
Styryl (Z)-isomer | Allyl | 12.4 (MCF-7) | 25.0 (E. coli) | Steric hindrance-limited binding |
4-Chlorophenyl | Ethyl | 3.2 (A549) | 3.12 (M. tuberculosis) | Halogen bonding |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0